Product packaging for Eicosapentaenoyl Ethanolamide-d4(Cat. No.:CAS No. 946524-41-0)

Eicosapentaenoyl Ethanolamide-d4

Cat. No.: B594186
CAS No.: 946524-41-0
M. Wt: 349.5 g/mol
InChI Key: OVKKNJPJQKTXIT-CFUIKADRSA-N
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Description

Eicosapentaenoyl Ethanolamide-d4 is a deuterated stable isotope-labeled analog of Eicosapentaenoyl Ethanolamide (EPEA), an endogenous fatty acid amide (endocannabinoid) from the N-acylethanolamine (NAE) class . EPEA is an ethanolamide conjugate of Eicosapentaenoic Acid (EPA) and has been investigated for its anti-inflammatory and anti-proliferative properties . As an endogenous signaling lipid, EPEA is known to bind to cannabinoid receptors . In research models, EPEA has been shown to inhibit dietary-restriction-induced lifespan extension, indicating it may act as a metabolic signal that couples nutrient availability to growth and lifespan . The primary research application for this compound is as an internal standard for the precise quantitative analysis of biological samples using mass spectrometry-based lipidomics methodologies . Its deuterated structure allows for accurate tracking and measurement of the native EPEA in complex matrices, facilitating research into its role in inflammation, metabolism, and endocannabinoid system signaling. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO2 B594186 Eicosapentaenoyl Ethanolamide-d4 CAS No. 946524-41-0

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14,17-pentaenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h3-4,6-7,9-10,12-13,15-16,24H,2,5,8,11,14,17-21H2,1H3,(H,23,25)/b4-3-,7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKKNJPJQKTXIT-CFUIKADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401133450
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-41-0
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14,17-eicosapentaenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401133450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Eicosapentaenoyl Ethanolamide D4 Epea D4 : Advanced Research Methodologies

Application as a Stable Isotope-Labeled Internal Standard in Quantitative Lipidomics

EPEA-d4 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) in quantitative lipidomics. caymanchem.comresearchgate.netcaymanchem.com This application is crucial for accurately determining the concentrations of endogenous EPEA in various biological matrices. researchgate.netnih.gov The use of a SIL-IS like EPEA-d4 is considered the gold standard in quantitative mass spectrometry because it allows for the correction of variability that can occur during sample preparation, chromatographic separation, and mass spectrometric detection. caymanchem.comwikipedia.orgnih.gov

Principles of Isotope Dilution Mass Spectrometry for EPEA Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched compound, such as EPEA-d4, to a sample before analysis. wikipedia.orgontosight.aiepa.gov The fundamental principle of IDMS is that the SIL-IS is chemically identical to the endogenous analyte (EPEA) and will therefore behave identically during extraction, derivatization, chromatography, and ionization. ontosight.aiepa.gov

By adding a known quantity of EPEA-d4 to the sample, the natural isotopic distribution of EPEA is altered. wikipedia.org The mass spectrometer can differentiate between the endogenous EPEA and the added EPEA-d4 based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the endogenous analyte to the signal intensity of the SIL-IS, the concentration of the endogenous EPEA in the original sample can be accurately calculated. ontosight.aiepa.gov This ratiometric measurement corrects for any sample loss that may occur during the analytical workflow, leading to highly precise and accurate quantification. epa.govepa.gov IDMS can significantly reduce the uncertainty of measurement results, often to within 1-5%. wikipedia.org

Method Development and Validation for EPEA-d4 in Complex Biological Matrices

The development and validation of robust analytical methods are critical for the reliable quantification of EPEA using EPEA-d4 as an internal standard in complex biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and tissue homogenates. researchgate.netnih.govresearchgate.net Method validation ensures that the analytical procedure is accurate, precise, specific, and sensitive for its intended purpose. researchgate.netnih.gov

The initial step in the analysis of EPEA is the extraction of lipids from the biological matrix. nih.govmdpi.com Common extraction methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netmdpi.commdpi.com

Liquid-Liquid Extraction (LLE): The Folch and Bligh-Dyer methods are classic LLE techniques that use a mixture of chloroform (B151607) and methanol (B129727) to extract lipids. mdpi.comprotocols.io A modified version of the Matyash procedure, which uses methyl-tert-butyl ether (MTBE), is also employed for its efficiency and ability to separate lipids into an organic phase. nih.gov Protein precipitation with a solvent like acetonitrile (B52724) is often performed prior to LLE to remove proteins that can interfere with the analysis. nih.govmdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration of analytes. researchgate.netmdpi.com Reversed-phase SPE cartridges, such as C18 or Strata-X, are commonly used to isolate lipids from the sample matrix. researchgate.netnih.gov The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the lipids of interest with an organic solvent like methanol or acetonitrile. mdpi.comnih.gov

A crucial step in these protocols is the addition of the EPEA-d4 internal standard to the sample at the very beginning of the extraction process. nih.govmdpi.com This ensures that any loss of the analyte during sample handling is mirrored by a proportional loss of the internal standard, thus maintaining the accuracy of the final quantitative result. epa.gov

Table 1: Common Lipid Extraction Protocols for EPEA Analysis

Extraction Method Solvents Key Steps Reference(s)
Liquid-Liquid Extraction (Folch) Chloroform, Methanol Homogenization with solvent mixture, addition of saline to separate phases, collection of the lower organic layer. mdpi.comprotocols.io
Liquid-Liquid Extraction (Bligh & Dyer) Chloroform, Methanol Similar to Folch but with different solvent ratios and a shorter extraction time. mdpi.com
Liquid-Liquid Extraction (Matyash) Methyl-tert-butyl ether (MTBE), Methanol Addition of methanol followed by MTBE, centrifugation for phase separation, collection of the upper organic phase. nih.gov

Following extraction, the lipid extract is subjected to chromatographic separation to resolve EPEA from other lipids and potential interfering compounds in the sample. nih.govmdpi.com Ultra-high performance liquid chromatography (UHPLC) is the preferred technique due to its high resolution, speed, and sensitivity. mdpi.comajpaonline.com

Reversed-phase chromatography is typically employed, using columns with a C18 stationary phase. nih.govnsf.gov The separation is achieved by a gradient elution program, where the mobile phase composition is changed over time. nih.govmdpi.com A typical mobile phase system consists of an aqueous solvent (A), often containing a small amount of acid like formic or acetic acid to improve ionization, and an organic solvent (B), such as acetonitrile or methanol, or a mixture of the two. nih.govmdpi.com The gradient starts with a higher proportion of the aqueous phase and gradually increases the proportion of the organic phase to elute compounds based on their hydrophobicity. nih.gov The use of sub-2 µm particle size columns in UHPLC allows for faster separations and narrower peaks, leading to improved sensitivity and resolution. mdpi.comajpaonline.com

Table 2: Example UHPLC Gradient for EPEA Analysis

Time (min) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile/Isopropanol)
0.0 95 5
1.0 95 5
8.0 5 95
10.0 5 95
10.1 95 5
12.0 95 5

This is a representative gradient and may be optimized for specific applications.

Mass spectrometry (MS) is the detection method of choice for the quantitative analysis of EPEA due to its high sensitivity and specificity. researchgate.netresearchgate.netspectroscopyonline.com While gas chromatography-mass spectrometry (GC-MS) can be used, it often requires a derivatization step which can be time-consuming. biorxiv.org Therefore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly employed. researchgate.netbiorxiv.org

In LC-MS/MS, the eluent from the UHPLC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. spectroscopyonline.combiorxiv.org The analysis is usually performed in positive ion mode. biorxiv.orgnih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific precursor ion (the protonated molecule of EPEA or EPEA-d4), fragmenting it, and then detecting a specific product ion. researchgate.net This process is known as multiple reaction monitoring (MRM) or, in more advanced systems, dynamic multiple reaction monitoring (dMRM), which schedules the monitoring of specific transitions only when the analyte is expected to elute from the column, thereby increasing sensitivity. researchgate.netbiorxiv.org

The precursor and product ion pairs for EPEA and EPEA-d4 are selected to be unique, allowing for their simultaneous and unambiguous detection.

Table 3: Representative MRM Transitions for EPEA and EPEA-d4

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Reference(s)
EPEA 346.3 62.1 Positive ESI researchgate.net

A significant challenge in quantitative analysis using LC-MS is the potential for matrix effects. nih.govchromatographyonline.comresearchgate.net Matrix effects are the suppression or enhancement of the analyte's ionization due to the presence of co-eluting compounds from the biological matrix. chromatographyonline.comresearchgate.netrsc.org These effects can lead to inaccurate quantification if not properly addressed. nih.gov

The use of a stable isotope-labeled internal standard like EPEA-d4 is the most effective way to compensate for matrix effects. chromatographyonline.com Since EPEA-d4 co-elutes with EPEA and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement. chromatographyonline.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to accurate and reliable results. epa.gov

Ionization efficiency is another critical factor that can vary between different analytes and even between the same analyte in different matrices. nih.goviu.edu Different molecules have different propensities to form ions in the ESI source. nih.gov Again, the use of a SIL-IS like EPEA-d4 effectively corrects for variations in ionization efficiency, as it is assumed to have the same ionization efficiency as the endogenous analyte. epa.govnih.gov

Analytical Sensitivity and Limit of Quantification (LOQ) Studies

The analytical sensitivity of methods employing EPEA-d4 is crucial for the accurate detection and quantification of its non-deuterated counterpart, EPEA, and other related N-acylethanolamines (NAEs), especially in biological matrices where they are often present at low concentrations. The Limit of Quantification (LOQ) is a key parameter in these studies, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Recent advancements in analytical techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have significantly improved the sensitivity for NAE analysis. For instance, a developed UHPLC-MS/MS method for the determination of NAEs in cerebrospinal fluid (CSF) demonstrated the high sensitivity achievable with modern instrumentation. biorxiv.org In this study, while the specific LOQ for EPEA-d4 as an analyte wasn't the primary focus, the use of deuterated standards, including oleoyl (B10858665) ethanolamide-d4 (OEA-d4), was critical for accurate quantification. The LOQ for OEA-d4 was reported to be 0.374 ng/mL, showcasing the sensitivity of the method. biorxiv.org Another study reported LOQs for various NAEs in CSF ranging from 0.338 to 0.515 ng/mL. biorxiv.org Furthermore, a highly sensitive method for endocannabinoids in CSF achieved a lower limit of detection for AEA-d4 of 10 pM. researchgate.net

The determination of LOQ is typically based on a signal-to-noise ratio of 10:1. tandfonline.com The use of deuterated internal standards like EPEA-d4 is instrumental in correcting for matrix effects, which can significantly impact the accuracy of quantification at low concentrations. tandfonline.com

Table 1: Representative Limits of Quantification (LOQ) for N-acylethanolamines using Mass Spectrometry

AnalyteMatrixMethodLOQ
Oleoyl ethanolamide-d4 (OEA-d4)Cerebrospinal Fluid (CSF)UHPLC-MS/MS0.374 ng/mL
Various NAEsCerebrospinal Fluid (CSF)UHPLC-MS/MS0.338 - 0.515 ng/mL
Anandamide-d4 (AEA-d4)Cerebrospinal Fluid (CSF)UHPLC-MS/MS10 pM
Anandamide (B1667382) (AEA)Cerebrospinal Fluid (CSF)micro-flow LC-MS/MS1.07 ng/mL
Anandamide (AEA)Cerebrospinal Fluid (CSF)UHPLC-MS/MS0.505 ng/mL

This table is for illustrative purposes and the values may vary depending on the specific experimental conditions and instrumentation.

Utility in Stable Isotope Tracer Studies for Metabolic Flux Analysis

Stable isotope tracers, such as EPEA-d4, are powerful tools for elucidating metabolic pathways and quantifying the flux of metabolites through these pathways. nih.govnih.gov By introducing a labeled compound into a biological system, researchers can track its conversion into various downstream products, providing a dynamic view of metabolism that cannot be obtained from static concentration measurements alone. eurisotop.com

Tracing EPEA Biosynthesis and Degradation Pathways in vitro and in vivo

EPEA is synthesized from its precursor, eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid. The biosynthesis of NAEs, including EPEA, is intricately linked to the metabolism of their precursor fatty acids. creative-proteomics.com Stable isotope tracing with labeled precursors can be used to investigate the enzymes and pathways involved in EPEA formation. For example, studies have used deuterated ethanolamine (B43304) (d4-ethanolamine) to trace the CDP-ethanolamine pathway for the synthesis of phosphatidylethanolamine (B1630911) (PE), a key precursor for some NAEs. nih.govresearchgate.net

Similarly, the degradation of EPEA can be studied using EPEA-d4. The primary degradation pathway for NAEs is enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), which breaks them down into the corresponding fatty acid (EPA in this case) and ethanolamine. By monitoring the appearance of labeled EPA and other potential metabolites over time after administration of EPEA-d4, the rate and pathways of its degradation can be determined. While specific studies on the degradation of EPEA-d4 were not found, the general principle of using stable isotope tracers to study metabolic pathways is well-established. frontiersin.orgepa.govservice.gov.uk

Investigation of Precursor-Product Relationships in Lipid Metabolism

Stable isotope tracing with compounds like EPEA-d4 is invaluable for understanding the complex network of lipid metabolism. By following the metabolic fate of the deuterium-labeled EPEA, researchers can identify its downstream metabolites and quantify the flux through different metabolic routes.

For instance, the precursor to EPEA, eicosapentaenoic acid (EPA), can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of bioactive lipid mediators called eicosanoids. creative-proteomics.comnih.gov A study on post-mortem brain tissues of individuals with Alzheimer's disease implicated the activation of 5-LOX in the increased conversion of EPA to its 5-hydroxy metabolite, 5-HEPE. nih.gov Using EPEA-d4 as a tracer could help to directly measure the flux from EPEA to these various eicosanoid products, providing insights into how EPEA itself contributes to these signaling pathways.

Furthermore, stable isotope tracing can reveal the intricate relationships between different lipid classes. For example, studies have used deuterated choline (B1196258) and methionine to trace the synthesis of phosphatidylcholine (PC) and investigate the PC to phosphatidylethanolamine (PE) ratio, a critical factor in liver health. nih.govresearchgate.net While not directly involving EPEA-d4, these studies highlight the power of stable isotope labeling in dissecting complex lipid metabolic networks.

Methodological Advancements in Lipidomics Research Utilizing Deuterated Standards

The field of lipidomics, which aims to comprehensively analyze the entire lipid content of a biological system, has been significantly advanced by the use of deuterated internal standards like EPEA-d4. These standards are essential for accurate and precise quantification, which is a major challenge in lipidomics due to the vast chemical diversity and wide dynamic range of lipid species. nih.govnih.gov

High-Throughput Lipid Profiling Approaches

The demand for analyzing large sample cohorts in clinical and biological research has driven the development of high-throughput lipid profiling methods. nih.gov These methods often rely on techniques like ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) to achieve rapid separation and sensitive detection of a large number of lipids in a single run. nih.govacs.org

Deuterated internal standards are critical for the robustness and reliability of these high-throughput platforms. They are added to samples at the beginning of the workflow to control for variability in sample preparation, extraction efficiency, and instrument response. creative-proteomics.comlipidmaps.org By normalizing the signal of the endogenous analyte to its corresponding deuterated standard, researchers can achieve more accurate and reproducible quantification across large batches of samples. acs.org The development of automated sample preparation techniques further enhances the throughput and consistency of these analyses. nih.gov

Targeted Versus Untargeted Lipidomics Strategies

Lipidomics research can be broadly categorized into two main strategies: targeted and untargeted lipidomics. creative-proteomics.com Deuterated standards like EPEA-d4 play a crucial role in both approaches.

Targeted lipidomics focuses on the accurate quantification of a predefined set of known lipid molecules. creative-proteomics.com This hypothesis-driven approach offers high sensitivity and specificity. EPEA-d4 is an ideal internal standard for targeted methods aiming to quantify EPEA and other specific NAEs. The use of stable isotope-labeled standards allows for precise quantification by correcting for matrix effects and variations during sample processing and analysis. creative-proteomics.com

Integration with Multiomics Data Analysis

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, provides a comprehensive, system-level understanding of complex biological processes. nih.gov In this context, Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4) serves as a critical tool within the metabolomics and lipidomics layers, ensuring the quantitative accuracy required for meaningful multi-omics integration. waters.comnih.gov As a stable isotope-labeled internal standard, EPEA-d4 is essential for the precise measurement of its endogenous counterpart, Eicosapentaenoyl Ethanolamide (EPEA), in complex biological samples. caymanchem.com

The fundamental principle of using EPEA-d4 in quantitative assays is to correct for variability during sample preparation and analytical detection by mass spectrometry (MS). nih.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are subject to matrix effects, where other molecules in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.goversnet.org By adding a known amount of EPEA-d4—which is chemically identical to EPEA but distinguishable by its higher mass due to the deuterium (B1214612) atoms—researchers can normalize the signal of the endogenous EPEA, thereby achieving robust and reproducible quantification. caymanchem.combiorxiv.org

This accurate quantification is the bedrock of successful multi-omics data analysis. The lipidomic data, including the precise concentration of EPEA, can then be statistically correlated with other omics datasets. For example, researchers can integrate metabolomic profiles with transcriptomic data to uncover relationships between the levels of specific lipid mediators, like EPEA, and the expression of genes involved in their metabolic pathways. mdpi.com This approach has been used to compare transcriptome and metabolome data to analyze oxylipin metabolism in conditions like breast cancer. mdpi.com

Methodologies for the analysis of endocannabinoids and related compounds often use ultra-high performance liquid chromatography–mass spectrometry (UHPLC–MS/MS) with detection performed in Multiple Reaction Monitoring (MRM) mode. biorxiv.org This targeted approach allows for highly sensitive and specific quantification of analytes like EPEA by monitoring specific precursor-to-product ion transitions, using the corresponding deuterated standard for normalization. biorxiv.orgnih.gov

The table below details typical mass spectrometry parameters used for the detection and quantification of EPEA, for which EPEA-d4 serves as the internal standard.

Table 1: Representative Mass Spectrometry Parameters for EPEA Analysis This table is interactive. You can sort and search the data.

Analyte Precursor Ion (m/z) Product Ion (m/z) Common Analytical Method Role of EPEA-d4
Eicosapentaenoyl Ethanolamide (EPEA) 348.3 62.1 LC-MS/MS Internal Standard
This compound (EPEA-d4) 352.3 62.1 LC-MS/MS Quantifier

Data derived from common methodologies for N-acylethanolamine analysis. The product ion at m/z 62 corresponds to the ethanolamine fragment. nih.gov

Once quantified, the metabolite data is integrated with other omics layers. Statistical models, such as Partial Least Squares Discriminant Analysis (PLS-DA), are often employed to identify which variables (including metabolites like EPEA) are most influential in distinguishing between different biological states (e.g., healthy vs. disease). mdpi.com The contribution of each variable is often represented by a Variable Importance in Projection (VIP) score.

The following table illustrates a conceptual framework for how EPEA data, accurately quantified using EPEA-d4, would be integrated into a multi-omics study.

Table 2: Conceptual Framework for Multi-omics Data Integration This table is interactive. You can sort and search the data.

Data Layer Analytical Platform Key Metric Example Finding Statistical Integration
Lipidomics LC-MS/MS EPEA Concentration (ng/mL) Decreased EPEA levels in disease group vs. control. Correlation analysis with gene expression.
Transcriptomics RNA-Seq Gene Expression (Fold Change) Upregulation of gene XYZ (an enzyme in the EPEA pathway). PLS-DA model, VIP scores.
Proteomics MS/MS Protein Abundance Increased abundance of Protein XYZ. Network analysis.

This table represents a hypothetical multi-omics workflow where EPEA quantification is a key component. nih.govmdpi.com

Future Directions and Emerging Research Avenues for Eicosapentaenoyl Ethanolamide and Its Deuterated Analog

Refinement of Analytical Methodologies for Enhanced Sensitivity and Specificity

The accurate quantification of EPEA in biological matrices is challenging due to its low endogenous concentrations. researchgate.net Consequently, the development of highly sensitive and specific analytical methods is paramount. Eicosapentaenoyl Ethanolamide-d4 is an essential tool in this endeavor, primarily used as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comlabscoop.com

Future refinements are focused on ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS). researchgate.netbiorxiv.org These methods offer superior separation efficiency and detection sensitivity. A key area of development is the optimization of extraction protocols from complex biological samples like cerebrospinal fluid (CSF), plasma, and tissues to improve recovery and minimize matrix effects. researchgate.netnih.gov The use of dynamic multiple reaction monitoring (dMRM) mode in triple quadrupole mass spectrometers further enhances sensitivity and allows for the simultaneous quantification of a panel of endocannabinoids and related N-acylethanolamines. researchgate.netbiorxiv.org

Ongoing research aims to further reduce limits of detection (LOD) and quantification (LOQ), enabling the study of subtle changes in EPEA levels in various physiological and pathological states. researchgate.net

Table 1: Example of a UHPLC-MS/MS Method for N-Acylethanolamine Analysis

ParameterSpecification
Analytical System Agilent 1290 Infinity UHPLC with 6460 Triple Quadrupole MS. researchgate.net
Column Waters HSS T3 (1.8 µm, 2.1 × 100 mm). biorxiv.org
Mobile Phase A Water with 0.1% formic acid. researchgate.netbiorxiv.org
Mobile Phase B Acetonitrile (B52724)/Isopropanol (v/v) with 0.1% formic acid. researchgate.netbiorxiv.org
Flow Rate 0.4 mL/min. researchgate.netbiorxiv.org
Detection Mode Electrospray Ionization (ESI) in positive mode, dMRM. researchgate.netbiorxiv.org
Internal Standard This compound. researchgate.net

Exploration of Novel EPEA Metabolites and Their Biological Activities

The biological effects of EPEA are determined not only by its direct receptor interactions but also by its metabolic fate. The metabolic network of EPEA is an area of active investigation. It is known to be synthesized from precursors like Glycerophospho-N-eicosapentaenoyl ethanolamide (GP-NEPEA) and degraded by enzymes such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). hmdb.cacaymanchem.comoup.com

A significant emerging research avenue is the identification of novel EPEA metabolites. Studies have reported that EPEA can be metabolized by cytochrome P450 (CYP450) epoxygenases, leading to the formation of various oxygenated derivatives. encyclopedia.pub However, the precise structures and, more importantly, the biological activities of these CYP450-derived metabolites remain largely unknown. encyclopedia.pub Future research will focus on synthesizing these potential metabolites, confirming their presence in biological systems, and characterizing their pharmacological profiles. This includes investigating whether they act on cannabinoid receptors or other targets and elucidating their roles in modulating inflammation, cell growth, and other processes. encyclopedia.pubwur.nl

Table 2: Key Molecules in EPEA Metabolism

Molecule TypeNameRole in EPEA Metabolism
Precursor Glycerophospho-N-eicosapentaenoyl ethanolamide (GP-NEPEA)Metabolic precursor to EPEA. caymanchem.com
Degrading Enzyme Fatty Acid Amide Hydrolase (FAAH)Hydrolyzes EPEA, terminating its signaling. hmdb.caoup.comnih.gov
Degrading Enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA)Involved in the breakdown of EPEA. hmdb.ca
Metabolizing Enzyme Cytochrome P450 (CYP450) EpoxygenasesCreates oxygenated metabolites of EPEA. encyclopedia.pub

Advanced Modeling of EPEA Metabolic Networks and Signaling Cascades

To comprehend the complex role of EPEA within the broader lipid signaling network, researchers are turning to advanced computational approaches. wikipedia.org Metabolic network modeling, a key tool in systems biology, allows for the in-depth analysis of metabolic pathways and their interactions. frontiersin.org Techniques like Flux Balance Analysis (FBA) can be used to simulate the flow of metabolites through the EPEA network under different conditions, such as dietary changes or disease states. nih.govmdpi.com

Future work will involve creating detailed, genome-scale metabolic models that include the EPEA synthesis and degradation pathways. wikipedia.org By integrating experimental data (e.g., from metabolomics and transcriptomics), these models can predict how perturbations, such as the inhibition of the FAAH enzyme, affect the concentrations of EPEA and its downstream signaling effects. nih.gov Such models can help identify critical control points within the network, predict interactions with other signaling pathways (like those for arachidonic acid-derived endocannabinoids), and generate new hypotheses for experimental validation. frontiersin.org This approach is crucial for understanding how EPEA contributes to cellular homeostasis and how its dysregulation is involved in pathology.

Investigating the Role of EPEA in Specific Physiological and Pathophysiological Contexts

Emerging research continues to uncover the diverse roles of EPEA in health and disease. The development of refined analytical tools has enabled scientists to explore its function in various contexts.

Inflammation and Immunology : EPEA demonstrates significant anti-inflammatory properties. For instance, it can suppress the expression of pro-inflammatory molecules like IL-6 and MCP-1 in adipocytes. caymanchem.comlabscoop.com Recent studies also suggest it may regulate cytokine synthesis in conditions like bronchial asthma, indicating its potential as a modulator of immune responses. bohrium.com In models of neuroinflammation, EPEA and its parent compound EPA have shown protective effects on neural cells. nih.gov

Metabolism and Obesity : EPEA acts as a metabolic signal that links the availability of nutrients to growth and energy balance. caymanchem.comlabscoop.com Its levels have been found to be elevated in the adipose tissue of individuals with obesity, and these levels can be modulated by dietary intake of omega-3 fatty acids. portlandpress.com Studies in animal models also show that the pathway leading to EPEA formation is associated with the attenuation of fat accumulation in the liver. oatext.com

Aging : Research in the nematode Caenorhabditis elegans has identified EPEA as a signaling molecule that can inhibit the lifespan extension typically induced by dietary restriction. caymanchem.commedchemexpress.com This suggests a fundamental role for EPEA in the pathways that connect nutrient sensing to longevity.

Cancer Biology : EPEA has been shown to have anti-proliferative effects in certain cancer cells. Studies on prostate cancer cell lines have demonstrated that EPEA can induce cell death, with a greater potency than its precursor, EPA. oup.commedchemexpress.com

Table 3: Summary of Research Findings on EPEA's Biological Roles

ContextKey FindingModel SystemCitation(s)
Inflammation Suppresses expression of IL-6 and MCP-1.3T3-L1 adipocytes caymanchem.com, labscoop.com
Neuroinflammation Protects olfactory glial cells from LPS-induced inflammation.Mouse Olfactory Ensheathing Cells nih.gov
Metabolism Levels are elevated in adipose tissue in obesity.Humans portlandpress.com
Aging Inhibits dietary-restriction-induced lifespan extension.Caenorhabditis elegans caymanchem.com, medchemexpress.com
Cancer Induces cell death and has anti-proliferative effects.Prostate cancer cell lines (LNCaP, PC3) medchemexpress.com, oup.com

Development of New Chemical Probes and Tools for EPEA Research

Advancing our understanding of EPEA signaling requires the development of new chemical tools to probe its biological functions. nih.gov Because EPEA is an endocannabinoid-like molecule, strategies used for studying anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) can be adapted. A key area is the design and synthesis of highly selective and potent inhibitors for the enzymes that metabolize EPEA, particularly FAAH. nih.gov By using such inhibitors, researchers can increase the endogenous levels of EPEA in specific tissues or cell types and observe the resulting physiological effects, thereby clarifying its signaling roles. oup.com

Beyond enzyme inhibitors, there is a need for other types of chemical probes. Future developments could include:

Fluorescently-labeled EPEA analogs : These would allow for the visualization of EPEA's uptake and localization within cells and tissues.

Photoaffinity probes : These are designed to bind to EPEA's target receptors and then, upon exposure to UV light, form a permanent covalent bond. This would enable the identification and isolation of novel EPEA receptors and binding proteins.

Receptor-specific agonists and antagonists : While EPEA is known to bind to cannabinoid receptors, developing compounds that can selectively activate or block its effects at these and potentially other, yet-to-be-discovered receptors is crucial for dissecting its specific signaling pathways. nih.govmedchemexpress.com

These advanced chemical tools will be instrumental in mapping the EPEA signaling network and validating new therapeutic targets.

Q & A

Q. How is EPEA-d4 structurally distinct from its non-deuterated counterpart, and why is this significant in experimental design?

EPEA-d4 is a deuterated analog of eicosapentaenoyl ethanolamide (EPEA), where four hydrogen atoms in the ethanolamide moiety are replaced with deuterium . This isotopic labeling enhances metabolic stability by reducing oxidative degradation, particularly in in vivo and in vitro studies, while preserving pharmacological activity. The structural integrity allows it to serve as an internal standard in mass spectrometry (MS)-based quantification, minimizing interference from endogenous metabolites .

Q. What enzymatic methods are optimized for synthesizing EPEA-d4, and how do reaction conditions influence yield?

EPEA-d4 can be synthesized via lipase-catalyzed transesterification in choline chloride-based natural deep eutectic solvents (NADES). Key parameters include:

  • Water content : 8.5% (w/w) in choline chloride–glucose solvents maximizes conversion (>90% yield) by balancing enzyme activity and substrate solubility .
  • Temperature : 60°C optimizes enzyme (e.g., Candida antarctica lipase B) stability and reaction kinetics .
  • Substrate ratio : A 1:2 molar ratio of fish oil ethyl esters (EPA source) to ethanolamine-d4 ensures efficient amidation .

Advanced Research Questions

Q. How can UHPLC-MS/MS methods be validated for quantifying EPEA-d4 in complex biological matrices like cerebrospinal fluid (CSF)?

A validated UHPLC-MS/MS protocol includes:

  • Internal standards : Co-elution with deuterated analogs (e.g., AEA-d4, DEA-d4) ensures accurate quantification via isotope dilution .
  • Chromatographic conditions : Reverse-phase C18 columns with gradient elution (ACN/water + 0.1% formic acid) resolve EPEA-d4 from structurally similar endocannabinoids .
  • Sensitivity : Limit of quantification (LOQ) <1 pg/mL is achievable with optimized ionization (electrospray ionization in positive mode) and collision energy .
  • Matrix effects : Use of surrogate matrices (e.g., bovine CSF) and standard addition controls for ion suppression/enhancement .

Q. What experimental contradictions arise when comparing EPEA-d4’s stability in in vitro vs. in vivo systems, and how can they be resolved?

In vitro, EPEA-d4 shows prolonged stability due to reduced hydrolysis by fatty acid amide hydrolase (FAAH). However, in vivo studies may report faster clearance due to non-enzymatic degradation in plasma or tissue-specific esterases . Mitigation strategies include:

  • Stabilizers : Adding FAAH inhibitors (e.g., URB597) to incubation buffers .
  • Sampling protocols : Immediate snap-freezing of tissues to arrest enzymatic activity .

Q. How does deuterium incorporation in EPEA-d4 influence its binding affinity to cannabinoid receptors (CB1/CB2) compared to native EPEA?

Deuterium substitution does not alter the hydrophobic interactions critical for receptor binding. Competitive binding assays using radiolabeled ligands (e.g., [³H]-CP55940) show comparable IC₅₀ values for EPEA and EPEA-d4 at CB1/CB2 receptors . However, deuterium’s isotopic effect may slightly modulate dissociation kinetics, requiring surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) for precise kinetic profiling .

Q. What are the challenges in designing dose-response studies for EPEA-d4 in neuroinflammatory models, and how can they be addressed?

Key challenges include:

  • Bioavailability : Low aqueous solubility of EPEA-d4 necessitates lipid-based carriers (e.g., cyclodextrins or liposomes) .
  • Temporal resolution : Short half-life in plasma requires timed serial sampling or microdialysis probes in target tissues .
  • Endpoint selection : Combining behavioral assays (e.g., open field tests) with cytokine profiling (e.g., IL-6, TNF-α) ensures multi-modal data correlation .

Methodological Considerations

Q. Why is EPEA-d4 preferred over non-deuterated EPEA as an internal standard in lipidomic studies?

EPEA-d4 co-elutes with endogenous EPEA in chromatographic systems but is distinguishable by its +4 Da mass shift. This allows precise correction for matrix effects, extraction efficiency, and instrument variability without isotopic cross-talk .

Q. How can researchers ensure reproducibility in enzymatic synthesis of EPEA-d4 across batches?

  • Enzyme activity assays : Pre-calibrate lipase activity using p-nitrophenyl palmitate hydrolysis .
  • Solvent consistency : Monitor NADES viscosity and polarity with Karl Fischer titration and dielectric constant measurements .
  • Quality control : Validate each batch via NMR (¹H and ²H) and high-resolution MS to confirm deuteration efficiency (>98%) .

Data Interpretation and Contradictions

Q. How should discrepancies in EPEA-d4’s reported anti-inflammatory efficacy across cell lines be analyzed?

Variability often stems from:

  • Cell-specific expression : Differences in FAAH or COX-2 levels alter EPEA-d4 metabolism. Use siRNA knockdown models to isolate target pathways .
  • Dose metrics : Normalize concentrations to cellular lipid content (e.g., µmol/g protein) rather than media concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.